molecular formula C8H8Cl3F2N B2825271 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride CAS No. 56177-75-4

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2825271
CAS No.: 56177-75-4
M. Wt: 262.51
InChI Key: IDRGAYFUKYBZAF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride is a chemical compound that features a dichlorophenyl group and a difluoroethanamine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in dry diethyl ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxidized products such as carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This mechanism can be extrapolated to understand the potential effects of this compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2N.ClH/c9-6-2-1-5(3-7(6)10)8(11,12)4-13;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGAYFUKYBZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)(F)F)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-75-4
Record name 2-(3,4-dichlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
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